molecular formula C26H24N4O B12042266 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide

3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide

Cat. No.: B12042266
M. Wt: 408.5 g/mol
InChI Key: XZJGXWIMHDLYAU-VFCFBJKWSA-N
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Description

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is a complex organic compound featuring an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, acetic acid.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or imidazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of imidazole exhibit antimicrobial, antifungal, and anticancer activities. The hydrazide moiety also contributes to its biological activity by interacting with various biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.

    N’-[(E)-1-phenylethylidene]propanohydrazide: Lacks the imidazole ring, simplifying its structure.

    4,5-diphenyl-1H-imidazole: Basic imidazole structure without additional functional groups.

Uniqueness

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is unique due to its combination of an imidazole ring with diphenyl substitution and a hydrazide moiety linked to a phenylethylidene group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

3-(4,5-diphenylimidazol-1-yl)-N-[(E)-1-phenylethylideneamino]propanamide

InChI

InChI=1S/C26H24N4O/c1-20(21-11-5-2-6-12-21)28-29-24(31)17-18-30-19-27-25(22-13-7-3-8-14-22)26(30)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3,(H,29,31)/b28-20+

InChI Key

XZJGXWIMHDLYAU-VFCFBJKWSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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